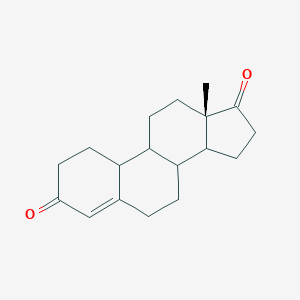

19-Norandrostenedione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

準備方法

合成経路と反応条件

19-ノルアンドロステンジオンの合成は、通常、アンドロスタン誘導体の化学修飾を含みます。 一般的な方法の1つは、三酸化クロムやクロム酸ピリジニウムなどの試薬を用いた、19-ノルアンドロスト-4-エン-3,17-ジオンの酸化が含まれます . 別の方法では、19-ノルアンドロステン-3,17-ジオンを塩基、有機ガス/溶液、および酸と接触させて19-ノレチステロンを得る単一ポットプロセスを使用します .

工業的生産方法

19-ノルアンドロステンジオンの工業的生産は、多くの場合、上記と同様の方法を用いた大規模な化学合成を含みます。 このプロセスは、収量と純度が最適化されており、反応条件を厳密に管理することで、製品の品質を安定させることができます .

化学反応の分析

反応の種類

19-ノルアンドロステンジオンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

酸化剤: 三酸化クロム、クロム酸ピリジニウム.

還元剤: 水素化ホウ素ナトリウム.

ハロゲン化剤: 臭素、塩素.

生成される主な生成物

19-ノルアンドロステンジオール: 19-ノルアンドロステンジオンの還元によって生成されます.

19-ノレチステロン: 19-ノルアンドロステン-3,17-ジオンを塩基、有機ガス/溶液、および酸と反応させて生成されます.

科学的研究への応用

19-ノルアンドロステンジオンは、さまざまな分野における応用について広く研究されています。

科学的研究の応用

Athletic Performance and Doping Detection

One of the most prominent applications of 19-norandrostenedione is in the context of sports and doping control. The compound is often detected in urine samples of athletes, leading to positive doping tests due to its conversion to 19-norandrosterone, a banned substance in competitive sports.

- Study Findings : A study demonstrated that trace contamination of over-the-counter androstenedione supplements with this compound could lead to detectable levels of 19-norandrosterone in urine samples, resulting in positive drug tests for athletes .

Clinical Applications

Beyond its implications in sports, this compound has been explored for various clinical applications:

- Male Fertility Control : Research indicates that this compound may play a role in male fertility treatments by modulating testosterone levels .

- Treatment of Aplastic Anemia : The compound has been investigated for its potential benefits in patients suffering from aplastic anemia, where it may aid in tissue repair and recovery .

- Recovery from Trauma or Surgery : Its anabolic properties suggest possible applications in enhancing recovery following surgical procedures or traumatic injuries .

| Clinical Application | Potential Benefits |

|---|---|

| Male Fertility Control | Modulation of testosterone levels . |

| Aplastic Anemia | Tissue repair and recovery support . |

| Post-Surgery Recovery | Enhanced healing processes . |

Case Study on Anabolic Effects

A study involving male rats demonstrated that administration of this compound resulted in significant increases in skeletal muscle mass without exhibiting strong androgenic effects. This selective anabolic activity suggests potential therapeutic uses in muscle-wasting conditions .

Longitudinal Studies on Doping

Longitudinal studies have shown that athletes using supplements containing this compound often experience elevated levels of nandrolone metabolites, leading to adverse analytical findings during doping tests. These findings underscore the importance of monitoring supplement purity and the risks associated with unregulated substances .

作用機序

19-ノルアンドロステンジオンは体内で19-ノルテストステロン(ナンドロロン)に代謝され、アンドロゲン受容体と高い選択性で結合します . この結合は、アンドロゲン受容体依存性レポーター遺伝子の発現のトランス活性化につながりますが、活性はジヒドロテストステロンよりも著しく低いです . この化合物はテストステロンに代謝されず、これは他のアナボリックステロイドと区別されます .

類似の化合物との比較

類似の化合物

19-ノルアンドロステンジオール: ナンドロロンに代謝される別のプロホルモン.

ナンドロロン: 19-ノルアンドロステンジオンの活性代謝物.

独自性

19-ノルアンドロステンジオンは、アンドロゲン受容体への選択的結合と、テストステロンに代謝されないという点でユニークです . これは、テストステロンまたはジヒドロテストステロンに変換される可能性のある他のアナボリックステロイドとは異なります .

類似化合物との比較

Similar Compounds

19-Norandrostenediol: Another prohormone that is metabolized to nandrolone.

Nandrolone: The active metabolite of 19-norandrostenedione.

Testosterone: A natural anabolic steroid with higher androgen receptor activation compared to this compound.

Uniqueness

This compound is unique in its selective binding to androgen receptors and its inability to be metabolized to testosterone . This makes it distinct from other anabolic steroids that can be converted to testosterone or dihydrotestosterone .

生物活性

19-Norandrostenedione (19-NA) is a steroid compound that has garnered attention for its biological activity, particularly in the context of anabolic-androgenic steroids (AAS). This article explores the synthesis, metabolic pathways, biological effects, and implications in sports and health.

Synthesis and Metabolism

This compound is synthesized from androstenedione through enzymatic processes involving cytochrome P-450 enzymes. Research indicates that granulosa cells from porcine ovarian follicles can synthesize 19-NA when cultured with radiolabeled androstenedione and 19-hydroxyandrostenedione. The presence of serum and follicle-stimulating hormone (FSH) significantly enhances the formation of 19-NA and estradiol-17β from these substrates .

Key Metabolic Pathways:

- Enzymatic Conversion: The conversion of androstenedione to 19-NA involves multiple enzymes, including hydroxysteroid dehydrogenases and aromatase .

- Phase I and II Reactions: The metabolic pathways include phase I reactions (reduction and oxidation) followed by phase II conjugative reactions (glucuronidation or sulfation) .

Anabolic Properties

This compound is primarily known for its anabolic properties, which promote muscle growth and strength. Studies have shown that administering 19-NA can lead to increased plasma steroid levels sufficient to maintain normal physiological functions in castrated male guinea pigs .

Table 1: Anabolic Effects of this compound

| Study | Subject | Dose | Observed Effects |

|---|---|---|---|

| Guinea pigs | Varies | Increased muscle mass | |

| Rats | N/A | Enhanced tissue growth |

Neurophysiological Impact

Research has indicated that AAS, including 19-NA, can affect neurotransmission mediated by GABAA receptors, potentially altering mood and behavior. Long-term use of AAS has been associated with changes in the central nervous system, including alterations in neurotransmitter systems that could lead to behavioral changes .

Contamination in Supplements

A significant concern regarding this compound is its contamination in dietary supplements. A study found that even trace amounts (10 µg/500ml) could result in positive drug tests for athletes, highlighting the risks associated with unregulated supplement use .

Table 2: Contamination Study Results

| Sample Type | Contamination Level | Positive Test Rate |

|---|---|---|

| Creatine + 19-NA | 10 µg/500ml | 100% |

| Placebo | N/A | 0% |

Health Risks

The use of this compound has been linked to various health risks, including cardiovascular issues and hormonal imbalances. A study examining the effects of long-term AAS use showed significant alterations in heart function metrics among users compared to non-users .

特性

Key on ui mechanism of action |

19-Norandrostenedione may be metabolized to 19-nortestosterone in both men and women. 19-Norandrostenedione, also known as nandrolone, is the basic substance of some very popular injectable anabolic steroids, however 19-norandrostenedione is not metabolized to testosterone. Whether or not increases in 19-nortestosterone levels would be sustained long enough by taking 19-norandrostenedione to show an increase in nitrogen retention and muscle strength and mass is unknown. 19-Norandrostenedione has also been shown to bind to androgen receptors with high selectivity. Transactivation of androgen receptor dependent reporter gene expression was 10 times lower than that produced by dihydrotestosterone. [1] |

|---|---|

CAS番号 |

734-32-7 |

分子式 |

C18H24O2 |

分子量 |

272.4 g/mol |

IUPAC名 |

(13S)-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |

InChI |

InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,13-16H,2-9H2,1H3/t13?,14?,15?,16?,18-/m0/s1 |

InChIキー |

JRIZOGLBRPZBLQ-LVQHMEKZSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

異性体SMILES |

C[C@]12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

正規SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |

Key on ui other cas no. |

734-32-7 |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

19-nor-4-androstene-3,17-dione 19-nor-A-dione 19-norandrost-4-ene-3,17-dione 19-norandrostenedione |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。